1,3-Dichloro-1,1,3,3-tetraisopropyldisiloxane Exhibits Superior Chemoselectivity for 1,3-Diol Protection on myo-Inositol Compared to Other Electrophiles
In a systematic study evaluating electrophiles for the direct protection of myo-inositol, TIPDSCl₂ (referred to as TIPSCl) demonstrated superior chemoselectivity, yielding almost exclusively the 1,6:3,4-di-TIPS protected derivative in 66% isolated yield [1]. This contrasts sharply with other electrophiles tested under analogous conditions, which produced complex mixtures of regioisomers and significantly lower yields of the desired bis-protected product [1].
| Evidence Dimension | Isolated Yield of Desired Bis-Protected Product from myo-Inositol |
|---|---|
| Target Compound Data | 66% yield of 1,6:3,4-di-TIPS derivative |
| Comparator Or Baseline | Other electrophiles (e.g., benzoyl chloride) tested; yielded complex mixtures with the desired product as a minor component |
| Quantified Difference | >66% vs. not reported as the main product for comparators |
| Conditions | 2.5 equiv TIPDSCl₂, pyridine, room temperature |
Why This Matters
This chemoselectivity minimizes labor-intensive chromatographic separations and directly improves the practical yield of complex inositol phosphate intermediates, reducing both time and material costs in multi-step syntheses.
- [1] Watanabe, Y. et al. 31st Symposium on the Chemistry of Natural Products, 1989, 66/P1-14, pp. 505–510. View Source
